2-hydroxy-N-(morpholin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is characterized by the presence of a benzamide group substituted with a hydroxy group at the ortho position and a morpholin-4-ylmethyl group at the nitrogen atom. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide typically involves the reaction of salicylic acid derivatives with morpholine derivatives. One common method includes the following steps:
Formation of Salicylic Acid Derivative: Salicylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with morpholine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The benzamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-morpholinomethyl-benzamide
- N-Morpholinomethyl-salicylamide
Uniqueness
Compared to similar compounds, 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the ortho position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
CAS No. |
17357-04-9 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O3/c15-11-4-2-1-3-10(11)12(16)13-9-14-5-7-17-8-6-14/h1-4,15H,5-9H2,(H,13,16) |
InChI Key |
FLGSVHCTUBTPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.